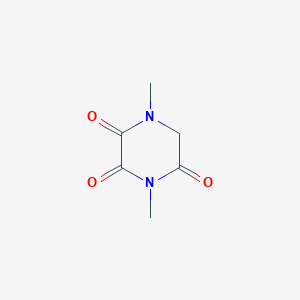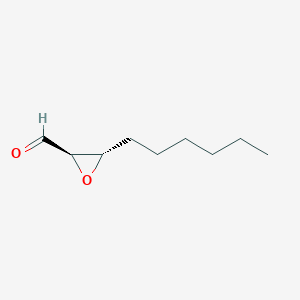
3-(2,2-Dichloroethenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dichloroethenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a synthetic chemical compound that is used in the synthesis of several other chemical compounds. The compound is also known as DCOIT and is widely used in the field of biocides and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dichloroethenyl)-1,2-oxazole involves the inhibition of the growth and reproduction of microorganisms. The compound acts by disrupting the cell membrane of microorganisms, leading to their death. The compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2,2-Dichloroethenyl)-1,2-oxazole are not well understood. However, studies have shown that the compound can cause skin irritation and allergic reactions in humans. The compound has also been shown to be toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,2-Dichloroethenyl)-1,2-oxazole in lab experiments include its broad-spectrum antimicrobial activity and its stability in various environmental conditions. However, the limitations of using the compound include its potential toxicity to humans and aquatic organisms, as well as its limited solubility in water.
Orientations Futures
The future directions for research on 3-(2,2-Dichloroethenyl)-1,2-oxazole include the development of new synthesis methods to improve the yield and purity of the compound. Further studies are also needed to understand the biochemical and physiological effects of the compound on humans and the environment. The compound's potential as a new antimicrobial agent for the treatment of infectious diseases should also be explored. Additionally, research is needed to assess the compound's potential as a preservative in food and other industrial products.
Méthodes De Synthèse
The synthesis of 3-(2,2-Dichloroethenyl)-1,2-oxazole involves the reaction of 2,2-dichloroacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction leads to the formation of 3-(2,2-Dichloroethenyl)-1,2-oxazole. The compound can also be synthesized through a modified method that involves the reaction of 2,2-dichloroacetaldehyde with hydroxylamine sulfate in the presence of sodium acetate.
Applications De Recherche Scientifique
The scientific research application of 3-(2,2-Dichloroethenyl)-1,2-oxazole is vast and diverse. The compound is used as a biocide and antimicrobial agent in various fields, including agriculture, medicine, and water treatment. It is also used as a preservative in paints, coatings, and other industrial products. The compound has been extensively studied for its antifungal and antibacterial properties.
Propriétés
Numéro CAS |
132784-58-8 |
|---|---|
Nom du produit |
3-(2,2-Dichloroethenyl)-1,2-oxazole |
Formule moléculaire |
C5H3Cl2NO |
Poids moléculaire |
163.99 g/mol |
Nom IUPAC |
3-(2,2-dichloroethenyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3Cl2NO/c6-5(7)3-4-1-2-9-8-4/h1-3H |
Clé InChI |
HVEDZFZKKNKCSM-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C=C(Cl)Cl |
SMILES canonique |
C1=CON=C1C=C(Cl)Cl |
Synonymes |
Isoxazole, 3-(2,2-dichloroethenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















